N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide
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Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an amide functional group, which is a key structural component in many biological compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using techniques such as FTIR, NMR, and elemental microanalysis . These techniques can provide information about the types of bonds and functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazole compounds can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. These properties can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Mechanism of Action
properties
IUPAC Name |
N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-7-9-15(10-8-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSGMVPYCGQGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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